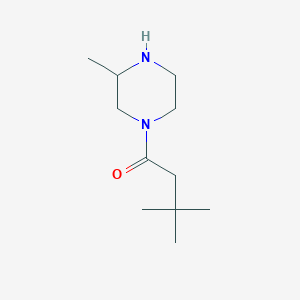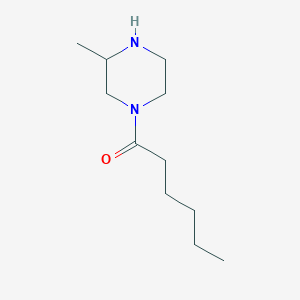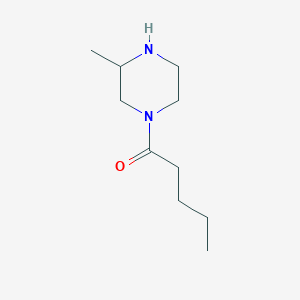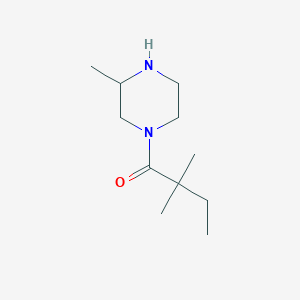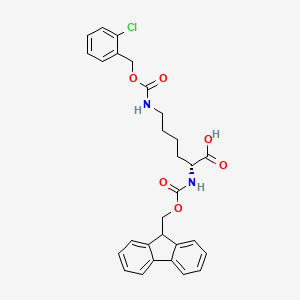
(1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an amine derivative of cyclohexane, a common structure in organic chemistry. Amines are derivatives of ammonia and can be categorized as primary, secondary, or tertiary. This compound seems to be a primary amine, which means it has one alkyl group attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would consist of a cyclohexane ring with two methyl groups and an amine group attached. The (1S) prefix indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms .Chemical Reactions Analysis
Amines, including this compound, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts . The specific reactions would depend on the conditions and reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include factors like melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure and functional groups .Mécanisme D'action
The mechanism of action of (1S)-3,3-dimethylcyclohexan-1-amine hydrochloride is not fully understood. However, it is believed that the compound acts as a substrate in the synthesis of various compounds, including peptides and peptidomimetics. Additionally, the compound is believed to act as an inhibitor of enzymes involved in the metabolism of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, the compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of certain compounds. Additionally, the compound has been shown to have an effect on the activity of certain neurotransmitters, such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of (1S)-3,3-dimethylcyclohexan-1-amine hydrochloride for lab experiments include its low cost, its availability in a wide range of solvents, and its relatively low toxicity. Additionally, the compound is relatively stable and has a low reactivity.
The limitations of this compound for lab experiments include the fact that it is hygroscopic and can be difficult to handle. Additionally, the compound can be difficult to purify and can react with certain compounds.
Orientations Futures
For (1S)-3,3-dimethylcyclohexan-1-amine hydrochloride include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, further research into the compound's mechanism of action and its potential interactions with other compounds could lead to new applications for the compound. Finally, further research into the compound's stability, reactivity, and solubility could lead to new methods of synthesis and purification.
Méthodes De Synthèse
The synthesis of (1S)-3,3-dimethylcyclohexan-1-amine hydrochloride is typically achieved through the condensation reaction of cyclohexanone and dimethylamine. This reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is usually carried out at temperatures between 50-100°C. The reaction yields the desired product and by-products, such as water and dimethylcyclohexanone.
Applications De Recherche Scientifique
(1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride is widely used in scientific research as a reagent in organic synthesis. It is also used as a substrate in the synthesis of a variety of compounds, including peptides, peptidomimetics, and peptidomimetic analogs. Additionally, this compound is used in the synthesis of pharmaceuticals and other biologically active compounds.
Safety and Hazards
Propriétés
IUPAC Name |
(1S)-3,3-dimethylcyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2)5-3-4-7(9)6-8;/h7H,3-6,9H2,1-2H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIIIRPTARKHJA-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC[C@@H](C1)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)



